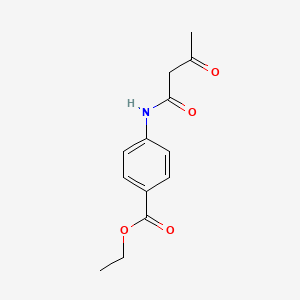

ethyl 4-(acetoacetylamino)benzoate

概要

説明

ethyl 4-(acetoacetylamino)benzoate is an organic compound with the molecular formula C13H15NO4. It is also known by other names such as this compound . This compound is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with an acetoacetylamino group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-oxobutanamido)benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl acetoacetate. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating and refluxing.

Industrial Production Methods

In industrial settings, the production of ethyl 4-(3-oxobutanamido)benzoate may involve the use of modified clay as a solid acid catalyst to improve the conversion rate and reduce environmental impact . This method avoids the use of corrosive sulfuric acid and minimizes waste production.

化学反応の分析

Types of Reactions

ethyl 4-(acetoacetylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted aromatic compounds.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Antibacterial Properties

Recent studies have suggested that derivatives of ethyl 4-(acetoacetylamino)benzoate may possess antibacterial properties. For instance, compounds targeting biotin carboxylase, an enzyme involved in fatty acid synthesis, have shown promise as potential antibiotics. This compound can serve as a scaffold for developing novel antibacterial agents aimed at overcoming antibiotic resistance by inhibiting key metabolic pathways in bacteria .

1.2 Anti-inflammatory and Analgesic Effects

There is emerging evidence that compounds similar to this compound exhibit anti-inflammatory and analgesic effects. Such properties are crucial for developing new treatments for conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a significant role in the inflammatory response .

Biochemical Research Applications

2.1 Enzyme Inhibition Studies

This compound is utilized in biochemical research to study enzyme inhibition mechanisms. Its structure allows researchers to investigate how modifications can enhance or reduce inhibitory activity against specific enzymes, providing insights into drug design and development .

2.2 Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. By modifying the acetoacetyl group or the benzoate moiety, researchers can create compounds with tailored properties for specific applications in pharmacology .

Case Studies and Research Findings

作用機序

The mechanism of action of ethyl 4-(3-oxobutanamido)benzoate involves its interaction with specific molecular targets. For instance, in the context of its analgesic properties, the compound may interact with cyclooxygenases (COX-1 and COX-2) to inhibit the synthesis of prostaglandins, thereby reducing pain and inflammation . Additionally, its structure allows it to bind to sodium ion channels, blocking nerve impulse conduction and providing local anesthesia .

類似化合物との比較

ethyl 4-(acetoacetylamino)benzoate can be compared with other similar compounds such as:

This compound: Shares a similar structure but may differ in specific functional groups.

Ethyl 4-(3-oxobutanoylamino)benzoate: Another closely related compound with slight variations in the acetoacetyl group.

Uniqueness

The uniqueness of ethyl 4-(3-oxobutanamido)benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

生物活性

Ethyl 4-(acetoacetylamino)benzoate, also known as ethyl 4-acetamidobenzoate, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including studies on its antioxidant properties, cytotoxic effects, and gastroprotective capabilities.

This compound is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 219.23 g/mol

- CAS Number : 30764-23-9

This compound is primarily used in the flavoring and fragrance industries, but its biological activities are of significant interest in pharmacological research .

Antioxidant Activity

Research has demonstrated that this compound exhibits notable antioxidant properties. The compound was evaluated using various assays, including:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This assay measures the ability of a substance to scavenge free radicals. This compound showed significant scavenging activity, indicating its potential as an antioxidant agent.

- FRAP (Ferric Reducing Antioxidant Power) Assay : This assay assesses the reducing power of antioxidants in a sample. The results indicated that the compound has a strong reducing capacity.

- Metal Chelating Activity : The compound also demonstrated significant metal chelation ability, which is crucial for preventing oxidative damage in biological systems.

Cytotoxic Effects

The cytotoxic effects of this compound were evaluated using the MTT assay on WRL68 cell lines. The findings revealed:

- IC : The compound exhibited an IC value greater than 100 µg/mL, suggesting low cytotoxicity at this concentration. This indicates that it may be safe for use in further biological applications .

Gastroprotective Activity

A pivotal study investigated the gastroprotective effects of this compound in a rat model with ethanol-induced gastric mucosal lesions. The study's methodology included:

- Grouping : Rats were divided into several groups receiving different treatments, including a control group and groups treated with varying doses of the compound (5, 10, and 20 mg/kg).

-

Results :

- Reduction of Gastric Lesions : Rats pretreated with this compound showed significantly fewer gastric lesions compared to controls.

- Histological Analysis : Microscopic examination revealed reduced submucosal edema and leukocyte infiltration in treated rats.

- Biochemical Markers : There was an increase in superoxide dismutase (SOD) activity and mucus secretion, alongside a decrease in malondialdehyde (MDA) levels, indicating reduced oxidative stress.

The gastroprotective effect was attributed to the compound's antioxidant activity and its ability to enhance gastric mucosal defenses .

Study on Antioxidant and Cytotoxic Properties

A study published in Pharmaceutical Biology assessed the antioxidant and cytotoxic properties of various derivatives of benzoic acid, including this compound. This research highlighted the compound's potential for therapeutic applications due to its favorable safety profile and efficacy in reducing oxidative stress markers .

Gastroprotective Mechanism Investigation

In another investigation focused on the mechanisms underlying the gastroprotective effects of this compound, researchers noted that pretreatment led to enhanced gastric wall mucus production and upregulation of heat shock proteins (Hsp70), which are crucial for cellular protection under stress conditions .

特性

IUPAC Name |

ethyl 4-(3-oxobutanoylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-3-18-13(17)10-4-6-11(7-5-10)14-12(16)8-9(2)15/h4-7H,3,8H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVWLSNSCLVHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301367 | |

| Record name | ethyl 4-(3-oxobutanamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30764-23-9 | |

| Record name | 30764-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-(3-oxobutanamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。